Methyl 2,3-dichloropropionate is an organic compound with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of approximately 156.995 g/mol. It is known by several names, including methyl α,β-dichloropropionate and methyl 2,3-dichloropropanoate. This compound appears as a colorless to slightly yellow liquid and is classified as a hazardous substance due to its potential for causing skin irritation and other health effects upon exposure .
Methyl 2,3-dichloropropionate is a chemical compound used in various scientific research applications. It is a colorless liquid with a characteristic odor and can be synthesized through different methods, including the reaction of dichloropropanol with methyl chloroformate []. Researchers often characterize this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [, ].
Methyl 2,3-dichloropropionate finds applications in organic synthesis as a versatile building block for various organic molecules.
While not yet extensively explored, some research suggests potential applications of Methyl 2,3-dichloropropionate in medicinal chemistry:
Methyl 2,3-dichloropropionate can be synthesized through several methods:
Interaction studies involving methyl 2,3-dichloropropionate primarily focus on its reactivity with biological systems and other chemicals. Its potential effects on human health include skin burns and eye damage upon direct contact. Additionally, inhalation or ingestion may lead to respiratory issues and gastrointestinal disturbances. Therefore, safety precautions are essential when handling this compound .
Methyl 2,3-dichloropropionate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Methyl propionate | C₄H₈O₂ | Non-halogenated ester; used primarily as a solvent. |
| Methyl 3-chloropropionate | C₄H₇ClO₂ | Contains one chlorine atom; exhibits different reactivity patterns. |
| Ethyl 2,3-dichloropropionate | C₅H₈Cl₂O₂ | Similar structure but with an ethyl group instead of a methyl group; differing solubility properties. |
| Methyl 2-chloropropionate | C₄H₇ClO₂ | Contains only one chlorine atom; used in synthesis of pharmaceuticals. |
Methyl 2,3-dichloropropionate is unique due to its dual chlorine substituents at the second and third carbon positions in the propionic acid chain, which significantly influences its reactivity and biological activity compared to these similar compounds .
Corrosive;Acute Toxic;Irritant